molecular formula C14H17N5OS B2401646 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide CAS No. 2034609-71-5

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2401646
CAS No.: 2034609-71-5
M. Wt: 303.38
InChI Key: ACAPQGMFBXYSGZ-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with chloroacetyl chloride to form the thiadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of different substituents on the thiadiazole or piperidine rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent for various diseases, including epilepsy and hypertension.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.

  • Piperidine derivatives: Compounds containing the piperidine ring structure, which can also show diverse biological effects.

Uniqueness: N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(pyridin-3-yl)acetamide stands out due to its specific combination of thiadiazole and piperidine rings, which may confer unique properties and applications compared to other similar compounds.

Properties

IUPAC Name

2-pyridin-3-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14(8-11-2-1-5-15-9-11)17-12-3-6-19(7-4-12)13-10-16-21-18-13/h1-2,5,9-10,12H,3-4,6-8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAPQGMFBXYSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CN=CC=C2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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